An In-depth Technical Guide to Tert-butyl[(2,4-dimethylphenyl)methyl]amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to Tert-butyl[(2,4-dimethylphenyl)methyl]amine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of tert-butyl[(2,4-dimethylphenyl)methyl]amine, a secondary amine with potential applications in pharmaceutical and materials science. Due to the limited availability of public data on this specific molecule, this guide synthesizes information from its constituent precursors, analogous compounds, and established chemical principles to offer a robust profile. We will delve into its molecular structure, predicted physicochemical properties, a detailed synthetic protocol via reductive amination, and its prospective applications, particularly in drug development.
Molecular Structure and Chemical Identity
Tert-butyl[(2,4-dimethylphenyl)methyl]amine is a secondary amine characterized by a tert-butyl group and a 2,4-dimethylbenzyl group attached to a central nitrogen atom. The bulky tert-butyl group provides significant steric hindrance, which can influence the molecule's reactivity and confer stability to adjacent functional groups.[1] The 2,4-dimethylphenyl moiety offers a lipophilic and aromatic character.
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IUPAC Name: N-(2,4-dimethylbenzyl)-2-methylpropan-2-amine
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Molecular Formula: C₁₃H₂₁N
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Molecular Weight: 191.32 g/mol
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CAS Number: Not assigned.
The structural features of this molecule, particularly the combination of a sterically demanding aliphatic amine and a substituted aromatic ring, suggest its potential as a building block in the synthesis of more complex molecules with tailored properties.
Caption: Molecular structure of tert-butyl[(2,4-dimethylphenyl)methyl]amine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of tert-butyl[(2,4-dimethylphenyl)methyl]amine, derived from the known properties of its precursors, tert-butylamine and 2,4-dimethylbenzaldehyde, and structurally similar N-benzyl-tert-butylamine.[1][2][3][4][5]
| Property | Predicted Value | Source of Analogy |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Odor | Amine-like | [2] |
| Boiling Point | ~220-230 °C (at 760 mmHg) | Extrapolated from N-benzyl-tert-butylamine (80 °C at 5 mmHg)[5] |
| Melting Point | < -20 °C | Based on N-benzyl-tert-butylamine (-25 °C)[5] |
| Density | ~0.89 g/mL at 25 °C | Based on N-benzyl-tert-butylamine (0.881 g/mL)[5] |
| Solubility in water | Sparingly soluble | General property of higher amines |
| Solubility in organic solvents | Soluble in alcohols, ethers, and chlorinated solvents | [6] |
| logP (Octanol-Water Partition Coefficient) | ~3.5-4.0 | Estimated based on structure |
Synthesis via Reductive Amination
A reliable and high-yielding method for the synthesis of tert-butyl[(2,4-dimethylphenyl)methyl]amine is through the reductive amination of 2,4-dimethylbenzaldehyde with tert-butylamine. This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for the iminium ion over the starting aldehyde.[7][8]
Experimental Protocol
Materials:
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2,4-Dimethylbenzaldehyde (1.0 eq.)[1]
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tert-Butylamine (1.1 eq.)[2]
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.)[9]
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Dichloromethane (DCM), anhydrous[7]
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 2,4-dimethylbenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add tert-butylamine (1.1 eq.).
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Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
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Carefully add sodium triacetoxyborohydride (1.2 eq.) to the reaction mixture in portions. The reaction may be slightly exothermic.
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Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl[(2,4-dimethylphenyl)methyl]amine.
Rationale for Experimental Choices
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Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity. Unlike stronger reducing agents like sodium borohydride, it does not readily reduce the starting aldehyde, thus minimizing side product formation.[7][8]
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Solvent: Anhydrous dichloromethane is a suitable solvent as it is inert to the reaction conditions and effectively dissolves both the reactants and the intermediate iminium ion.[7]
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Stoichiometry: A slight excess of the amine is used to drive the imine formation to completion. An excess of the reducing agent ensures complete reduction of the iminium ion.[9]
Caption: Experimental workflow for the synthesis of tert-butyl[(2,4-dimethylphenyl)methyl]amine.
Predicted Spectroscopic Data
The following are predicted spectroscopic data for tert-butyl[(2,4-dimethylphenyl)methyl]amine based on the analysis of its functional groups and comparison with analogous structures.[10][11][12]
¹H NMR (500 MHz, CDCl₃):
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δ 7.0-7.2 (m, 3H): Aromatic protons of the 2,4-dimethylphenyl group.
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δ 3.6-3.7 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
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δ 2.3 (s, 3H): Methyl protons of the 2-methyl group on the aromatic ring.
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δ 2.2 (s, 3H): Methyl protons of the 4-methyl group on the aromatic ring.
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δ 1.1 (s, 9H): Methyl protons of the tert-butyl group.
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δ 1.0-1.5 (br s, 1H): Amine proton (N-H).
¹³C NMR (125 MHz, CDCl₃):
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δ 136-138 (Ar-C): Quaternary aromatic carbons.
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δ 128-132 (Ar-CH): Aromatic carbons bearing a proton.
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δ 50-52 (C(CH₃)₃): Quaternary carbon of the tert-butyl group.
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δ 45-48 (CH₂): Methylene carbon of the benzyl group.
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δ 29-30 (C(CH₃)₃): Methyl carbons of the tert-butyl group.
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δ 18-22 (Ar-CH₃): Methyl carbons attached to the aromatic ring.
IR (KBr, cm⁻¹):
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3300-3400 (N-H stretch): Characteristic of a secondary amine.
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3000-3100 (C-H stretch, aromatic): Aromatic C-H bonds.
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2850-2970 (C-H stretch, aliphatic): Aliphatic C-H bonds of the benzyl and tert-butyl groups.
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1600, 1450-1500 (C=C stretch, aromatic): Aromatic ring vibrations.
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1100-1200 (C-N stretch): Carbon-nitrogen bond vibration.
Potential Applications in Drug Development
While specific biological activities of tert-butyl[(2,4-dimethylphenyl)methyl]amine have not been reported, its structural motifs are present in various pharmacologically active compounds. N-benzyl-tert-butylamine derivatives are utilized as intermediates in the synthesis of pharmaceuticals.[13] The tert-butyl group can enhance metabolic stability and modulate the pharmacokinetic properties of a drug molecule. The 2,4-dimethylphenyl group can participate in hydrophobic interactions within biological targets.
Given these characteristics, tert-butyl[(2,4-dimethylphenyl)methyl]amine could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents in areas such as:
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Oncology: As a building block for kinase inhibitors or other anti-cancer agents.
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Neuroscience: For the development of receptor modulators or enzyme inhibitors targeting the central nervous system.
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Infectious Diseases: As a precursor for novel antibacterial or antiviral compounds.
The steric hindrance provided by the tert-butyl group can be strategically employed to control the reactivity of the amine, making it a useful protecting group in multi-step syntheses of complex drug molecules.[13]
Conclusion
Tert-butyl[(2,4-dimethylphenyl)methyl]amine is a secondary amine with a unique combination of steric and electronic properties. While not extensively documented, its chemical characteristics can be reliably predicted based on established principles and analogous structures. The synthetic route via reductive amination is straightforward and high-yielding, making this compound accessible for further research. Its potential as a building block in medicinal chemistry warrants further investigation into its biological activities and applications in the development of novel therapeutics.
References
-
GazFinder. tert-butylamine (C4H11N). [Link]
-
PubChem. Tert-Butylamine. [Link]
-
PubChem. 2,4-Dimethylbenzaldehyde. [Link]
-
FooDB. Showing Compound 2,4-Dimethylbenzaldehyde (FDB008868). [Link]
-
PrepChem.com. Synthesis of N-benzyl-t-butylamine hydrobromide. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Strategic Use of N-Benzyl-tert-butylamine in Pharmaceutical Synthesis. [Link]
-
RSC Publishing. Electrosynthesis of benzyl-tert-butylamine via nickel-catalyzed oxidation of benzyl alcohol. [Link]
-
Matrix Fine Chemicals. TERT-BUTYL(METHYL)AMINE | CAS 14610-37-8. [Link]
-
PMC. Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. [Link]
-
The Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
U.S. Department of Justice. Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. [Link]
-
Myers, A. G. Chem 115. [Link]
-
PubChemLite. amine. [Link]
-
MolPort. tert-butyl({2-[(3,4-dimethylphenyl)methyl]pentyl})amine | Molport-012-337-403. [Link]
-
ResearchGate. (PDF) N-tert-Butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine. [Link]
-
Wikipedia. 2,4-Dimethyl-6-tert-butylphenol. [Link]
-
PubChem. SB-525334. [Link]
-
Cheméo. 6-tert-Butyl-2,4-dimethylphenol. [Link]
-
Cheméo. Chemical Properties of 6-tert-Butyl-2,4-dimethylphenol (CAS 1879-09-0). [Link]
-
PubChemLite. Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine (C14H23NO3). [Link]
Sources
- 1. 2,4-Dimethylbenzaldehyde | 15764-16-6 [chemicalbook.com]
- 2. tert-Butylamine | 75-64-9 [chemicalbook.com]
- 3. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]
- 6. 2,4-Dimethylbenzaldehyde (2,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. rsc.org [rsc.org]
- 10. Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ojp.gov [ojp.gov]
- 13. nbinno.com [nbinno.com]
